molecular formula C5H4ClNO3S B1459402 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride CAS No. 1357566-60-9

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride

Cat. No.: B1459402
CAS No.: 1357566-60-9
M. Wt: 193.61 g/mol
InChI Key: VYWHYGVVFBUDLY-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyridine ring with a ketone group at position 6 and a sulfonyl chloride moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the tautomeric equilibrium of the dihydropyridine ring, which may enhance its participation in nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWHYGVVFBUDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between this compound and the NLRP3 inflammasome is crucial for its role in modulating inflammation.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.

Biological Activity

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • CAS Number : 1781052-64-9
  • Molecular Formula : C6H6ClN2O3S
  • Molecular Weight : 210.64 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor and modulates receptor activity through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their catalytic activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and biological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-Oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. For instance, a study reported that certain analogues showed activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.025 mM to 2.609 mM .

Anti-inflammatory Properties

Research indicates that compounds related to 6-Oxo-1,6-dihydropyridine have anti-inflammatory effects. A series of diphenyl analogues were synthesized and evaluated for their potential in treating acute lung injury and sepsis, showcasing promising anti-inflammatory activity .

Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized compounds based on the 6-Oxo framework, one derivative exhibited a notable inhibition zone of 40.3 ± 0.6 mm against S. aureus, outperforming standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Activity

The compound J27, a diphenyl analogue of 6-Oxo-1,6-dihydropyridine, was evaluated for its therapeutic potential in acute lung injury models. It demonstrated significant reductions in inflammatory markers and improved survival rates in animal models .

Research Applications

The unique properties of this compound make it valuable in various research fields:

  • Medicinal Chemistry : Used as a scaffold for developing new drugs targeting inflammation and infections.
  • Biological Assays : Employed as a probe in biological assays to study enzyme kinetics and receptor interactions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
Diphenyl J27Diphenyl J27 StructureAnti-inflammatoryEffective in ALI models
1-Methyl Derivative1-Methyl StructureAntimicrobialMIC as low as 0.025 mM against S. aureus

Scientific Research Applications

Applications Overview

The primary application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is as a reagent in the synthesis of various biologically active compounds. Notably, it has been identified as a key building block in the preparation of N-heterocyclylsulfonyl amides, which serve as inhibitors for the NLRP3 inflammasome—a critical component in inflammatory responses and associated diseases.

NLRP3 Inhibitors Development

This compound is instrumental in synthesizing NLRP3 inhibitors. The NLRP3 inflammasome plays a significant role in various inflammatory diseases, including autoimmune disorders and metabolic syndromes. Research indicates that compounds derived from this sulfonyl chloride can effectively inhibit NLRP3 activation, thus providing therapeutic avenues for managing inflammation-related conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds exhibiting similar structures have shown significant activity against Gram-positive bacteria and fungi, suggesting that this compound could lead to novel antimicrobial agents .

Synthesis of Anticancer Agents

The compound has also been explored for its role in developing anticancer therapeutics. By modifying its structure, researchers have synthesized derivatives that demonstrate cytotoxic effects against various cancer cell lines. These findings underscore the potential of this compound as a precursor for anticancer drug development .

Targeted Protein Degradation

In the realm of targeted protein degradation, sulfonyl chlorides like this compound are being investigated for their ability to form covalent bonds with specific proteins involved in disease pathways. This approach is particularly relevant for designing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade pathogenic proteins .

Case Studies

StudyFocusFindings
NLRP3 Inhibition Development of NLRP3 inhibitorsCompounds derived from this compound showed effective inhibition of NLRP3 activation, suggesting therapeutic potential for inflammatory diseases .
Antimicrobial Activity Antimicrobial screeningDerivatives demonstrated significant inhibition against Gram-positive bacteria and fungi, indicating potential for new antimicrobial agents .
Anticancer Research Synthesis of anticancer agentsModified derivatives exhibited cytotoxic effects on cancer cell lines, highlighting the compound's versatility in drug development .
Targeted Protein Degradation PROTACs designSulfonyl chlorides were shown to facilitate targeted degradation of disease-related proteins through covalent binding mechanisms .

Comparison with Similar Compounds

Core Structural Features and Functional Groups

The following table summarizes key structural and functional differences between 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride and related compounds:

Compound Name Core Structure Functional Groups Key Reactivity
This compound Pyridine Sulfonyl chloride, ketone Nucleophilic substitution (e.g., sulfonamide formation)
2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine Methylthio, cyano, ketone Multicomponent reactions (e.g., with aldehydes)
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Benzoindole Sulfonyl chloride, ketone Sulfonamide synthesis (low yield: 38%)
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Pyridazine Sulfonate, sulfamoyl, ketone Prodrug or sulfonate ester applications

Key Observations :

  • Ring Systems : The pyridine (one nitrogen), pyrimidine (two nitrogens), and pyridazine (two adjacent nitrogens) cores exhibit distinct electronic environments, influencing their reactivity. For instance, pyridazine’s adjacent nitrogens may increase polarity, enhancing solubility compared to pyridine derivatives .
  • Functional Groups : Sulfonyl chlorides (e.g., in the target compound and benzoindole derivative) are highly reactive toward amines or alcohols to form sulfonamides or sulfonate esters. In contrast, sulfonate esters (as in the pyridazine compound) are typically less reactive, serving as stable intermediates or prodrugs .

Hydrogen Bonding and Crystallography

While direct data on the target compound’s crystal structure are absent, emphasizes the role of hydrogen bonding in molecular aggregation. The ketone and sulfonyl groups in this compound may form intermolecular hydrogen bonds (e.g., C=O···H–N or S=O···H–O), influencing crystallization behavior. This contrasts with pyridazine sulfonates, where the sulfonate group’s higher polarity could dominate packing patterns .

Preparation Methods

General Synthetic Approach

The synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives , where the sulfonyl chloride group (-SO2Cl) is introduced at the 3-position of a 6-oxo-1,6-dihydropyridine scaffold. This method is a standard approach for preparing sulfonyl chlorides from corresponding pyridine or heterocyclic precursors.

Detailed Preparation Procedure

While direct preparation protocols specifically for this compound are scarce in open literature, related synthetic strategies and analogous sulfonyl chloride preparations provide a reliable framework:

  • Starting Material : Pyridine derivatives, particularly 6-oxo-1,6-dihydropyridine or related compounds.
  • Reagents : Chlorosulfonic acid or other chlorosulfonating agents are commonly used to introduce the sulfonyl chloride group.
  • Reaction Conditions : Controlled temperature conditions to avoid overreaction or decomposition, typically under anhydrous conditions.
  • Solvent : Often non-aqueous solvents such as acetonitrile or dichloromethane are employed to facilitate chlorosulfonation.
  • Workup : The reaction mixture is quenched carefully, and the product is purified by crystallization or column chromatography.

An example analogous to this is the preparation of pyridine-3-sulfonyl chloride derivatives, which involves:

  • Reacting pyridine-3-sulfonyl chloride with nucleophiles in acetonitrile at moderate temperatures (45–60°C) with acid-binding agents like triethylamine or 4-dimethylaminopyridine (DMAP).
  • The reaction time varies from 1.5 to 5 hours depending on the substrate and conditions.
  • Purification is achieved by filtration and recrystallization from solvent mixtures such as acetonitrile and water.

Hydrothermal Synthesis of Related Precursors

A relevant preparation method reported for a related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid , employs a green hydrothermal synthesis approach:

Parameter Details
Starting material 2-Chloro-5-trifluoromethylpyridine (0.54 g)
Solvent Water (17 mL)
Reactor 25 mL jacketed hydrothermal reaction kettle
Temperature 100–180 °C
Reaction time 24–72 hours
Cooling Natural cooling to room temperature
Product White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid
Yield >80%

This method yields crystals with high stability and low internal defects, using water as a green solvent and simple equipment. Although this method targets the carboxylic acid derivative, it suggests potential hydrothermal routes for related compounds.

Reaction Scheme and Mechanism Insights

The chlorosulfonation mechanism generally proceeds via electrophilic aromatic substitution on the pyridine ring, where the sulfonyl chloride group is introduced at the 3-position. The presence of the 6-oxo group influences the electronic properties of the ring, directing substitution and stabilizing the product.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Chlorosulfonation of Pyridine Derivatives Use of chlorosulfonic acid or sulfonyl chloride reagents; moderate temperatures; non-aqueous solvents Well-established; good yields; selective substitution Requires careful handling of reagents; moisture sensitive
Hydrothermal Synthesis (Related precursor) High-temperature aqueous reaction; sealed reactor; long reaction times Green solvent (water); high crystal stability; simple equipment Limited to carboxylic acid derivative; long reaction time
Nucleophilic Substitution with Pyridine-3-sulfonyl chloride Reaction with nucleophiles in acetonitrile; use of base catalysts Mild conditions; good yields (~80%) Requires pure sulfonyl chloride starting material

Q & A

Q. What are the key considerations for designing efficient synthetic routes for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride?

Methodological Answer: Synthesis often involves chlorosulfonation of precursor molecules, such as reacting hydroxyl or carboxylic acid derivatives with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature). For example, sulfonyl chloride formation can be achieved by treating 6-oxo-1,6-dihydropyridine-3-carboxylic acid with chlorosulfonic acid, followed by quenching in ice water to precipitate the product . Optimization of reaction time and stoichiometry is critical to maximize yield and purity.

Q. Which analytical techniques are essential for characterizing the hydrogen bonding network in its crystal structures?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen bonding patterns. SHELX software (e.g., SHELXL for refinement) can analyze directional hydrogen bonds, such as those between sulfonyl oxygen and water molecules in coordination complexes . Complement with FT-IR spectroscopy to confirm functional group interactions and thermogravimetric analysis (TGA) to assess stability influenced by hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
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6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride

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